Galdansetron
Description
Galdansetron is a selective serotonin (5-HT3) receptor antagonist primarily used to manage nausea and vomiting associated with chemotherapy, anesthesia, and motion sickness . Its hydrochloride salt form, this compound Hydrochloride (CAS: 156712-35-5), has the molecular formula C₁₈H₂₀ClN₃O and a molecular weight of 329.82 g/mol . Synthetically, it is prepared via multi-step reactions involving catalysts like palladium on carbon and reagents such as diisopropylamine and n-butyllithium . Patents for this compound and its derivatives have been registered in the U.S., Europe, and Germany, highlighting its proprietary status .
Properties
CAS No. |
116684-43-6 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.368 |
Synonyms |
Galdansetron |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Pharmacological Similarities
Galdansetron belongs to the 5-HT3 antagonist class, sharing therapeutic indications with Ondansetron and Desmethylondansetron (a metabolite of Ondansetron). Below is a comparative analysis:
Table 1: Molecular and Pharmacological Comparison
Key Structural Differences:
- This compound features a carbazolone scaffold with a methyl-imidazole substituent, whereas Ondansetron uses a benzimidazole ring system . This structural variation may influence metabolic stability and receptor-binding kinetics.
- Desmethylondansetron , lacking a methyl group compared to Ondansetron, exhibits reduced potency, underscoring the importance of methylation in 5-HT3 antagonism .
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